molecular formula C10H12FN3O2 B7898539 1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid

1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid

Cat. No.: B7898539
M. Wt: 225.22 g/mol
InChI Key: UZYWQPXJNMHOAV-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C10H12FN3O2.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of the fluorine atom.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3,4,5-Tetrafluoropyridine

Uniqueness

1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid is unique due to the presence of both a fluorinated pyrimidine ring and a piperidine carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-7-5-12-10(13-6-7)14-4-2-1-3-8(14)9(15)16/h5-6,8H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYWQPXJNMHOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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